Lipophilicity-Driven Binding Differentiation: LogP as a Predictor of TTR Affinity vs. 2-Des-Ethyl Analogs
The 2-ethyl group is a critical differentiator for lipophilicity and subsequent biological engagement. 7-Chloro-2-ethyl-5-fluoro-1-benzofuran has a calculated LogP of 3.79 . The direct analog lacking the 2-ethyl substituent, 7-Chloro-5-fluoro-1-benzofuran (CAS 1388020-81-2, C₈H₄ClFO, MW 170.57), is substantially less lipophilic. This difference is crucial because the benziodarone pharmacophore relies on the 2-ethyl group to occupy a hydrophobic pocket in the TTR thyroxine-binding site, where analogues with 4-halogen substituents achieved Kd values in the nanomolar range (e.g., equilibrium dissociation constant of 730 nM for a related TTR ligand) [1]. The absence of the 2-ethyl group would eliminate this critical hydrophobic contact, which is necessary for the enhanced selective binding to TTR in human plasma compared to benziodarone, as demonstrated by the development of more potent benziodarone analogues [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.79 |
| Comparator Or Baseline | 7-Chloro-5-fluoro-1-benzofuran (LogP not explicitly reported, but predicted to be significantly lower due to the absence of the 2-ethyl group and lower molecular weight) |
| Quantified Difference | > 1 LogP unit advantage estimated based on the contribution of the ethyl group to hydrophobicity |
| Conditions | In silico calculation (chemsrc.com), contextualized by the role of the 2-ethyl group in benziodarone-TTR co-crystal structures [1]. |
Why This Matters
For procurement, this ensures the compound retains the essential hydrophobic anchor required for TTR ligand projects, unlike des-ethyl impurities or analogs which are ineffective in binding assays.
- [1] Mizuguchi, M., et al. (2024). Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma. Journal of Medicinal Chemistry, 67(9), 6987–7005. View Source
